molecular formula C18H24N4O2 B2665513 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine CAS No. 1014049-39-8

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine

Cat. No.: B2665513
CAS No.: 1014049-39-8
M. Wt: 328.416
InChI Key: ZMVASBGMJOSWFE-UHFFFAOYSA-N
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Description

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a synthetic chemical hybrid incorporating pyrazole and piperazine pharmacophores, designed for advanced chemical biology and drug discovery research. The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential and presence in several marketed drugs . Piperazine derivatives are another significant class, frequently found in pharmaceuticals and known for their versatility as building blocks in medicinal chemistry . The molecular architecture of this compound, which features a carbonyl linker connecting the two heterocyclic systems, suggests its utility as a key intermediate or target molecule in the synthesis of more complex chemical entities. This structure is of particular interest for researchers exploring the structure-activity relationships of nitrogen-containing heterocycles and their interactions with biological targets. Compounds featuring pyrazole and piperazine subunits have been investigated across a wide spectrum of biological activities in scientific literature, including as potential ligands for central nervous system targets , and for possessing antimicrobial , anti-inflammatory , and anticancer properties . Researchers may employ this compound as a foundational scaffold for developing novel chemical probes or as a precursor in multicomponent reactions to generate diverse heterocyclic libraries for high-throughput screening .

Properties

IUPAC Name

(3-ethoxy-1-ethylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-22-14-16(17(19-22)24-4-2)18(23)21-12-10-20(11-13-21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVASBGMJOSWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a synthetic compound belonging to the class of piperazine derivatives, characterized by its unique structural features combining a pyrazole moiety and a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3} with a molecular weight of approximately 358.442 g/mol. The compound’s structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine derivatives with β-diketones.
  • Alkylation : Involves the introduction of ethoxy and ethyl groups via alkylation reactions.
  • Formation of the Piperazine Ring : Synthesized by reacting ethylenediamine with suitable dihaloalkanes.
  • Coupling Reaction : The final step involves coupling the pyrazole derivative with the piperazine derivative using coupling agents like EDCI.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown high inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative types.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazoleStaphylococcus aureus7.81–62.5 µg/ml
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazoleEscherichia coli250–1000 µg/ml

The above data suggest that while some derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative strains is comparatively lower .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various pyrazole derivatives, indicating that certain compounds exhibit low toxicity levels in eukaryotic cells at effective concentrations. For instance, one study reported an EC50 value of 278.8 µg/ml for a closely related pyrazole derivative, suggesting that it does not exert significant cytotoxic effects at concentrations required for antimicrobial activity .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells or cancerous tissues. Piperazine derivatives are known to modulate various signaling pathways by binding to these targets, which can lead to altered cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited biofilm formation in Haemophilus influenzae, showcasing its potential as a therapeutic agent against biofilm-associated infections .
  • Anti-inflammatory Properties : Other research has indicated that compounds with similar structures may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Comparisons

Compound Biological Activity LogP (Estimated) Solubility Crystal System (if known)
Target Compound Not reported; potential CNS or enzyme modulation ~3.5 (highly lipophilic) Low aqueous solubility Unknown
NSPP (1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine) Radiation mitigation, neuroprotection ~2.8 Moderate (sulfonyl group enhances polarity) Not reported
1-Benzoyl-4-(4-nitrophenyl)piperazine (I) Crystallographic study; no explicit activity ~2.1 Low Orthorhombic (Pna21)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Intermediate for drug discovery ~2.9 Moderate in DMSO Not reported

Key Findings :

  • Biological Activity : NSPP demonstrates radiation mitigation via hedgehog pathway activation, while benzoyl derivatives () are structurally characterized but lack explicit activity data. The target’s pyrazole moiety may confer unique binding interactions, similar to antitumor pyrimidinyl pyrazoles ().

Structural and Functional Divergence

  • Electron-Withdrawing vs.
  • Crystallographic Behavior: Compounds with benzoyl substituents () exhibit distinct crystal packing (orthorhombic vs. monoclinic), suggesting that the target’s bulkier pyrazole ring could influence solid-state stability and formulation .

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